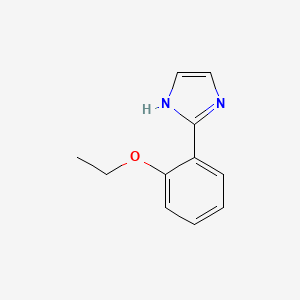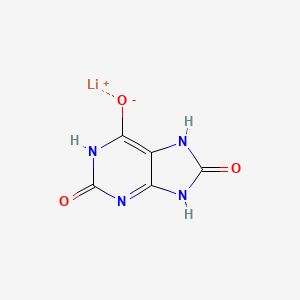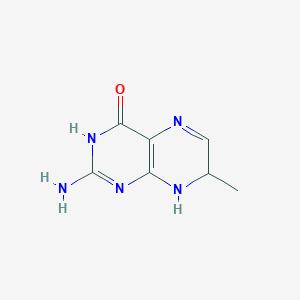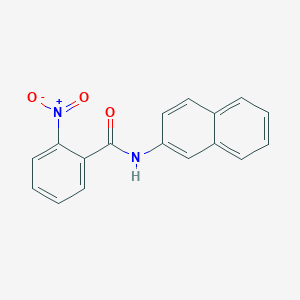
N-Naphthalen-2-YL-2-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Naphthalen-2-YL-2-nitro-benzamide is a chemical compound with the molecular formula C17H12N2O3 It is known for its unique structure, which includes a naphthalene ring and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-YL-2-nitro-benzamide typically involves the reaction of 2-nitrobenzoic acid with naphthalen-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-Naphthalen-2-YL-2-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The naphthalene ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: N-Naphthalen-2-YL-2-amino-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Naphthoquinones or other oxidized naphthalene derivatives.
Scientific Research Applications
N-Naphthalen-2-YL-2-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Naphthalen-2-YL-2-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-Naphthalen-2-YL-benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-Naphthalen-2-YL-3,5-dinitro-benzamide: Contains additional nitro groups, increasing its reactivity and potential biological activity.
N-Naphthalen-1-YL-4-nitro-benzamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
N-Naphthalen-2-YL-2-nitro-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6307-09-1 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-nitrobenzamide |
InChI |
InChI=1S/C17H12N2O3/c20-17(15-7-3-4-8-16(15)19(21)22)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,20) |
InChI Key |
ORAJHZFYEBEAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


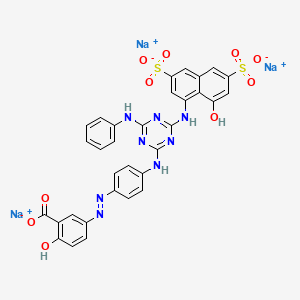
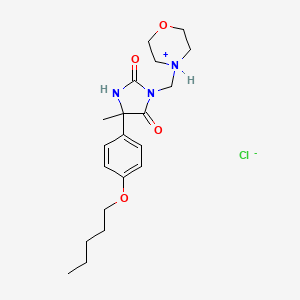
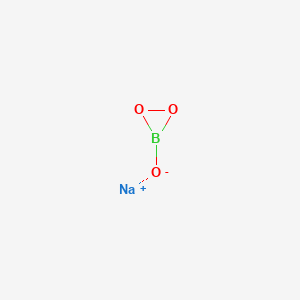
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
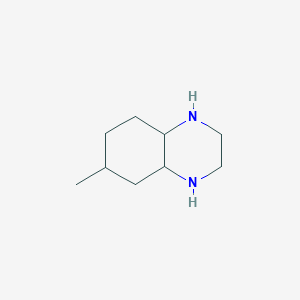
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
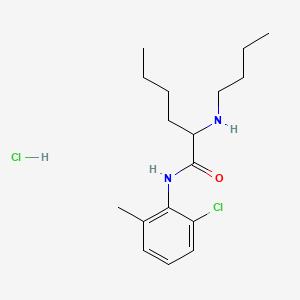

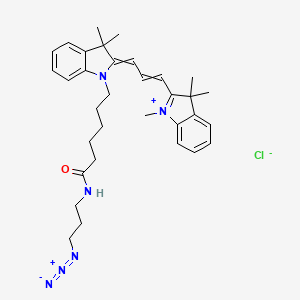
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
